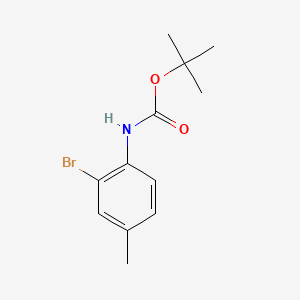

N-BOC 2-溴-4-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-BOC 2-Bromo-4-methylaniline is a chemical compound with the CAS Number: 364607-53-4 . It has a linear formula of C12H16BrNO2 . The compound has a molecular weight of 286.17 .

Synthesis Analysis

The synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves a series of chemical reactions, predominantly focused on the introduction of a bromine atom onto the aromatic ring . The reaction typically proceeds through electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis

The InChI Code of N-BOC 2-Bromo-4-methylaniline is 1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The presence of the compound in the molecular structure imparts specific reactivity and functionality, making it an essential building block in organic synthesis .Chemical Reactions Analysis

2-Bromo-4-methylaniline participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .Physical And Chemical Properties Analysis

N-BOC 2-Bromo-4-methylaniline is a liquid with a refractive index n20/D 1.602 (lit.) . It has a boiling point of 240 °C (lit.) and a melting point of 14-16 °C (lit.) . The density of the compound is 1.5 g/mL at 25 °C (lit.) .科学研究应用

非线性光学性质化合物合成: (E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物通过铃木交叉偶联反应合成,显示出在非线性光学性质方面的应用潜力 (Rizwan 等人,2021).

胺的 N-Boc 保护: 使用 (Boc)2O,证明了布朗斯特酸性离子液体催化的各种胺的高效且化学选择性的 N-Boc 保护。该方法在化学合成中保护胺至关重要 (Sunitha 等人,2008).

手性 PNA 合成的构建模块: 合成了带有核碱基残基的 N-Boc-α-氨基酸,作为手性肽核酸 (PNA) 制备的构建模块,为遗传研究和治疗做出了重大贡献 (Lenzi 等人,1995).

微粒体代谢研究: 研究了大鼠肝微粒体对 2-溴-4-甲基苯胺的代谢,有助于我们了解此类化合物的代谢途径和潜在毒性 (Boeren 等人,1992).

胍基化试剂合成: 对新的胍基化试剂进行了比较,其中之一是 N,N'-双 (Boc)-S-甲基异硫脲。这些试剂在有机合成中至关重要,尤其是在肽构建中 (Gers 等人,2003).

二肽基肽酶 IV 抑制剂的合成: (4S)-N-Boc-4-氟-l-脯氨酸甲酯用于合成二肽基肽酶 IV 抑制剂,这在糖尿病治疗中很重要 (Kim 等人,2008).

合成用于抗菌活性的席夫碱: 合成了源自 3-溴-4-甲基苯胺的席夫碱,并筛选了其抗菌活性,突出了其在制药应用中的潜力 (Upadhyay 等人,2020).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

tert-butyl N-(2-bromo-4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCPXFWJWZNKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 2-Bromo-4-methylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)